Orthoperiodic acid

Catalog No.
S594337
CAS No.
10450-60-9
M.F
H5IO6
M. Wt
227.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orthoperiodic acid

CAS Number

10450-60-9

Product Name

Orthoperiodic acid

IUPAC Name

pentahydroxy(oxo)-λ7-iodane

Molecular Formula

H5IO6

Molecular Weight

227.94 g/mol

InChI

InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7)

InChI Key

TWLXDPFBEPBAQB-UHFFFAOYSA-N

SMILES

OI(=O)(O)(O)(O)O

Synonyms

Acid, Paraperiodic, Acid, Periodic, Acids, Periodic, Paraperiodic Acid, Periodic Acid, Periodic Acid (HIO4), Periodic Acids

Canonical SMILES

OI(=O)(O)(O)(O)O

Carbohydrate Analysis:

  • Glycan Oxidation: Orthoperiodic acid selectively cleaves vicinal diols (two hydroxyl groups on adjacent carbon atoms) in carbohydrates, allowing for structural analysis of complex glycans (sugars) []. This technique is crucial in studying the role of glycans in biological processes like protein function and cell signaling [].

Tissue Staining:

  • Cell Wall Visualization: Orthoperiodic acid can oxidize polysaccharides (complex sugars) present in cell walls, making them visible under electron microscopes. This staining technique is valuable in studying the structure and organization of cells and tissues.

Organic Synthesis:

  • Oxidation Reactions: Orthoperiodic acid can act as an oxidizing agent in various organic syntheses. Its ability to selectively cleave specific bonds makes it useful for targeted functionalization of organic molecules [].

Environmental Research:

  • Pollutant Detection: Orthoperiodic acid has been investigated for its potential to detect and quantify certain environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs) []. While still under development, this application shows promise for environmental monitoring and remediation efforts.

Other Applications:

  • Beyond the mentioned uses, orthoperiodic acid finds application in various other research areas, including:
    • Protein modification: Studying protein-carbohydrate interactions.
    • Polymer chemistry: Modification of polymers for specific functionalities.
    • Material science: Development of novel materials with desired properties.

Orthoperiodic acid, with the chemical formula H5_5IO6_6, is a powerful iodine oxoacid and the highest oxidation state of iodine, characterized by its strong oxidizing properties. Discovered in 1833 by Heinrich Gustav Magnus and C. F. Ammermüller, orthoperiodic acid exists alongside metaperiodic acid (HIO4_4) and is notable for its unique structural characteristics, which include a tetrahedral arrangement around the iodine atom . The compound forms monoclinic crystals, consisting of IO6_6 octahedra linked by bridging oxygens, creating one-dimensional chains .

The mechanism of action of orthoperiodic acid primarily revolves around its strong oxidizing properties. It readily donates oxygen atoms, facilitating the cleavage of specific bonds in organic molecules, particularly vicinal diols []. This ability finds application in carbohydrate research for selective oxidation of sugar components.

, particularly as an oxidizing agent. It is known for cleaving vicinal diols into aldehydes or ketones, making it valuable in organic synthesis and carbohydrate analysis. This reaction is often utilized to open saccharide rings for labeling purposes . The oxidation reaction can be represented as follows:

RCHOHCHOHRH5IO6RCHO+RCHOR-CHOH-CHOH-R'\xrightarrow{H_5IO_6}R-CHO+R'-CHO

Additionally, orthoperiodic acid can dehydrate to form metaperiodic acid upon heating:

H5IO6100°CHIO4+2H2OH_5IO_6\xrightarrow{100°C}HIO_4+2H_2O

The synthesis of orthoperiodic acid can be achieved through several methods:

  • Electrochemical Oxidation: This method involves the electrochemical oxidation of iodic acid on a lead dioxide anode, producing orthoperiodic acid as a product .
  • Dehydration of Metaperiodic Acid: Orthoperiodic acid can also be synthesized by dehydrating metaperiodic acid at elevated temperatures .
  • Reaction with Iodine: Another approach is the direct reaction of iodine with water under controlled conditions to yield orthoperiodic acid .

Orthoperiodic acid has a variety of applications:

  • Organic Synthesis: Used extensively as an oxidizing agent in organic reactions.
  • Carbohydrate Analysis: Employed in the structural analysis of carbohydrates by cleaving vicinal diols.
  • Photographic Industry: Utilized to enhance the wet strength of photographic papers .
  • Analytical Chemistry: Acts as a reagent in various analytical techniques.

Studies on orthoperiodic acid's interactions primarily focus on its oxidative capabilities. For instance, it has been shown to degrade certain biological substrates rapidly under physiological conditions, transforming into iodate ions and potentially leading to oxidative stress in cells . Additionally, research indicates that sodium metaperiodate, a related compound, undergoes significant degradation in simulated gastric fluids, highlighting the reactivity of periodate ions in biological environments .

Orthoperiodic acid shares similarities with other iodine oxoacids but is distinguished by its unique structure and reactivity profile. Below is a comparison with similar compounds:

CompoundChemical FormulaKey Characteristics
Orthoperiodic AcidH5_5IO6_6Strong oxidizing agent; tetrahedral structure
Metaperiodic AcidHIO4_4Less oxidizing; planar structure
Iodine PentoxideI2_2O5_5Strong oxidizer; used in various synthetic applications
Sodium MetaperiodateNaIO4_4Salt form; similar reactivity but less acidic
Potassium MetaperiodateKIO4_4Similar to sodium metaperiodate; used in organic reactions

Orthoperiodic acid's distinctive properties make it particularly useful in organic synthesis and carbohydrate chemistry, setting it apart from its counterparts .

Physical Description

Liquid
Solid

XLogP3

-2.1

Melting Point

130°C

UNII

AK1D44L87G

Related CAS

13444-71-8 (HIO4)

GHS Hazard Statements

Aggregated GHS information provided by 226 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H271 (55.75%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H272 (28.32%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (54.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H372 (46.46%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (51.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Oxidizer;Corrosive;Health Hazard;Environmental Hazard

Other CAS

10450-60-9

General Manufacturing Information

Periodic acid (H5IO6): ACTIVE

Dates

Modify: 2023-08-15

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